molecular formula C11H14O2 B1265407 3-Phenylpentanoic acid CAS No. 5669-17-0

3-Phenylpentanoic acid

Cat. No.: B1265407
CAS No.: 5669-17-0
M. Wt: 178.23 g/mol
InChI Key: NJEKDDOCPZKREE-UHFFFAOYSA-N
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Description

3-Phenylpentanoic acid is an organic compound with the molecular formula C11H14O2. It is a member of the phenylalkanoic acid family, characterized by a phenyl group attached to a pentanoic acid chain.

Scientific Research Applications

3-Phenylpentanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

3-Phenylpentanoic acid is labeled with the GHS07 pictogram. The hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

3-Phenylpentanoic acid is a small molecule that primarily targets the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biochemical processes.

Mode of Action

It is known to interact with its target enzyme, potentially influencing the metabolism of aromatic amino acids . The resulting changes could affect various biochemical processes, including protein synthesis.

Biochemical Pathways

This compound is likely involved in the metabolism of aromatic amino acids, given its interaction with Aromatic-amino-acid aminotransferase . This could potentially affect various downstream effects, including the synthesis of proteins and other bioactive molecules.

Result of Action

Given its interaction with Aromatic-amino-acid aminotransferase, it may influence the metabolism of aromatic amino acids and potentially affect protein synthesis and other biochemical processes . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylpentanoic acid can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with ethyl 3-bromopropionate, followed by hydrolysis to yield this compound . Another method involves the Friedel-Crafts acylation of benzene with pentanoic anhydride in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 3-Phenylpentanoic acid is unique due to its specific chain length and the position of the phenyl group. This structural difference influences its reactivity and properties compared to similar compounds. For instance, 3-Phenylpropanoic acid has a shorter chain, affecting its solubility and reactivity. Cinnamic acid, with a double bond, exhibits different chemical behavior in reactions .

Properties

IUPAC Name

3-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEKDDOCPZKREE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308843
Record name β-Ethylbenzenepropanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID401308843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5669-17-0
Record name β-Ethylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5669-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrocinnamic acid, beta-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-PHENYLPENTANOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30122
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Record name β-Ethylbenzenepropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpentanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Are there any studies on the structure-activity relationship (SAR) of these compounds?

A3: While the provided research doesn't delve into detailed SAR studies, it does highlight a key structural insight. [] The comparison between the inhibitory activity of compounds 1a and 1b with AFPA demonstrates the impact of the phenyl substituent. This structural modification is responsible for shifting the selectivity of the compound towards GABA aminotransferase and away from GAD. Further research exploring different substituents at the 3-position, as well as modifications to other parts of the molecule, would be valuable for understanding the SAR and optimizing the inhibitory potency and selectivity of this class of compounds.

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